ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
CAS No.: 2034235-65-7
Cat. No.: VC7338028
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034235-65-7 |
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Molecular Formula | C12H15N3O2S |
Molecular Weight | 265.33 |
IUPAC Name | ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
Standard InChI | InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) |
Standard InChI Key | WHGGBVOGFCOEAT-UHFFFAOYSA-N |
SMILES | CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate reflects its three primary components:
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A pyrazole ring (1H-pyrazol-1-yl) substituted at the 3-position with a thiophen-3-yl group.
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An ethyl carbamate (-NHCOOCH2CH3) linked via a two-carbon chain (ethyl group).
The molecular formula is C11H13N3O2S, with a molecular weight of 267.31 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .
Structural Characterization
Key structural features include:
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Pyrazole-thiophene linkage: The thiophene ring attaches to the pyrazole at the 3-position, creating a planar conjugated system that enhances electronic delocalization .
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Carbamate side chain: The ethyl carbamate group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .
Table 1: Key Structural Descriptors
Property | Value/Description |
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Molecular Formula | C11H13N3O2S |
Molecular Weight | 267.31 g/mol |
Hybridization | sp² (pyrazole, thiophene) |
Conformation | Planar (pyrazole-thiophene core) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazole-carbamates :
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Pyrazole Formation:
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A Knorr-type synthesis could assemble the pyrazole ring by cyclizing hydrazines with 1,3-diketones. For example, reacting thiophene-3-carbaldehyde with hydrazine hydrate forms the thiophene-substituted pyrazole core .
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Alternative routes include 1,3-dipolar cycloadditions between alkynes and nitrile imines .
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Carbamate Introduction:
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The ethyl carbamate group is introduced via nucleophilic substitution. Treating 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound.
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Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
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1 | Thiophene-3-carbaldehyde, hydrazine, EtOH, Δ | 65–75% |
2 | Ethyl chloroformate, Et3N, DCM, 0°C | 80–85% |
Physicochemical Properties
Solubility and Stability
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Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the carbamate group.
Spectroscopic Data
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IR Spectroscopy:
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NMR Spectroscopy:
Biological Activity and Applications
Material Science Applications
The conjugated system enables use in:
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- concentration of a solution resulting from a known mass of compound in a specific volume